H-Glu-Glu-Glu-OH
Overview
Description
H-Glu-Glu-Glu-OH, a tripeptide consisting of three glutamic acid residues, is a compound of interest due to its potential biological and chemical applications. While the provided papers do not directly discuss this compound, they offer insights into the behavior of glutamic acid and related compounds in various chemical contexts, which can be extrapolated to understand the properties and reactions of this compound.
Synthesis Analysis
The synthesis of metal complexes with amino acids, including glutamic acid, has been explored. For instance, molybdenum(VI) peroxo α-amino acid complexes were synthesized from acidic aqueous solutions, with the stability of these complexes varying with different α-amino acids . Although this does not directly pertain to the synthesis of this compound, it suggests that the carboxyl and amino groups in glutamic acid can participate in complex formation, which could be relevant for the synthesis of peptide chains.
Molecular Structure Analysis
The molecular structure of amino acid complexes can be quite intricate. X-ray structural studies of molybdenum(VI) peroxo α-amino acid complexes revealed that the α-amino acids are coordinated as zwitterions via one oxygen of the monodentate carboxylato group . This information is useful for understanding the zwitterionic nature of glutamic acid residues, which would also be present in this compound, affecting its molecular structure and properties.
Chemical Reactions Analysis
The reactivity of glutamic acid with hydroxyl radicals has been studied, showing that the reaction profile changes significantly when moving from gas-phase calculations to solvent-phase due to the zwitterionic nature of the amino acid . This indicates that this compound could also exhibit different reactivity patterns in various environments, which is important for understanding its behavior in biological systems or chemical processes.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acids and their derivatives can be influenced by their interactions with radicals. For example, the reaction of hydroxyl radicals with glutathione, a tripeptide containing glutamic acid, results in the formation of sulfur-centered and carbon-centered radicals, with the yields being pH-dependent . This suggests that this compound might also undergo radical-mediated reactions, which could affect its stability and function.
Scientific Research Applications
Hydrogen-Bond Structures in Proteins
Carboxylic groups (COOH) in Asp and Glu side chains are crucial in enzymatic reactions. A study by Takei, Takahashi, and Noguchi (2008) explored the correlation between hydrogen-bond (H-bond) structures and the C=O stretching frequencies of COOH groups using density functional theory calculations. This research aids in understanding the reaction mechanisms of proteins, particularly those involving Asp and Glu side chains (Takei, Takahashi, & Noguchi, 2008).
Hydrogen Bonds in Protein Side Chains
Kristof and Zundel (1980) investigated the hydrogen bonds formed between the side chains of proteins, specifically focusing on (L-Cys)n, (L-Lys)n, and (L-Glu)n. Their research using infrared spectroscopy revealed that structurally symmetrical, easily polarizable hydrogen bonds are formed between these side chains, offering insights into proton-conducting mechanisms through hydrophobic regions of biological membranes (Kristof & Zundel, 1980).
Oxidative Damage to Proteins
The study of the reaction of hydroxyl radicals (OH) with glutamic acid (Glu) by Keshavarz and Mazarei (2018) is significant. They found that the reaction profile of Glu with OH varies notably between gas-phase calculations and solvent-phase, affecting the major product and rate constants. This study provides crucial insights into the vulnerability of amino acids like Glu to oxidative attack by OH, relevant in understanding oxidative damage in proteins (Keshavarz & Mazarei, 2018).
Environmental Implications of Hydroxyl Radicals
Gligorovski, Strekowski, Barbati, and Vione (2015) presented a comprehensive view of the role of hydroxyl radicals (•OH) in various environmental compartments, including natural waters and the atmosphere. Their work emphasizes the unselective and instantaneous reactivity of (•OH) with organic pollutants and its implications in immunity metabolism (Gligorovski, Strekowski, Barbati, & Vione, 2015).
Safety and Hazards
While specific safety and hazard information for “H-Glu-Glu-Glu-OH” is not available, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
The primary target of the compound H-Glu-Glu-Glu-OH, also known as γ-Glu-Glu, is the N-methyl-D-aspartate (NMDA) receptors, particularly those containing the GluN2B subunit . NMDA receptors are a type of ionotropic glutamate receptor that play a crucial role in synaptic plasticity and memory function.
Mode of Action
This compound interacts with its targets by partially activating the NMDA receptors . This activation is dependent on the integrity of synaptic transmission, as it can be blocked by tetrodotoxin (TTX), a potent neurotoxin . The compound exhibits higher efficacy for NMDA receptors containing the GluN2B subunit .
Biochemical Pathways
This compound is involved in the glutathione (GSH) metabolism pathway . It can be a by-product of glutathione breakdown after γ-glutamyl transferase action . This compound can also potentiate the responses of glutamate on NMDA receptors .
Pharmacokinetics
It is known that the compound is a hydrophilic peptide , which suggests that it may have good water solubility. This could potentially impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The activation of NMDA receptors by this compound leads to excitatory effects on neurons . These effects could potentially influence various neuronal functions, given the role of NMDA receptors in synaptic plasticity and memory function.
Action Environment
The action of this compound is influenced by the GSH metabolism, as the compound can be a by-product of glutathione breakdown . Therefore, any factors that affect GSH metabolism, such as oxidative stress or the availability of precursor molecules, could potentially influence the action, efficacy, and stability of this compound .
Biochemical Analysis
Biochemical Properties
H-Glu-Glu-Glu-OH plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to activate the N-methyl-D-aspartate (NMDA) receptors in neurons . This interaction is dependent on the integrity of synaptic transmission .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by activating neuronal NMDA receptors . This activation can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It partially activates NMDA receptors and exhibits better efficacy for NMDA receptors containing the GluN2B subunit .
Metabolic Pathways
This compound is involved in metabolic pathways linked to glutathione (GSH) metabolism . It interacts with enzymes such as gamma-glutamyl transferase (γ-GT) or glutamate cysteine ligase (GCL), which are involved in GSH synthesis and degradation .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]pentanedioic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O10/c16-7(1-4-10(19)20)13(25)17-8(2-5-11(21)22)14(26)18-9(15(27)28)3-6-12(23)24/h7-9H,1-6,16H2,(H,17,25)(H,18,26)(H,19,20)(H,21,22)(H,23,24)(H,27,28)/t7-,8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUZMZDDKFCSKOT-CIUDSAMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30949110 | |
Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
26247-79-0 | |
Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-4-carboxy-1-hydroxybutylidene}glutamic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30949110 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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